Curvulin

描述

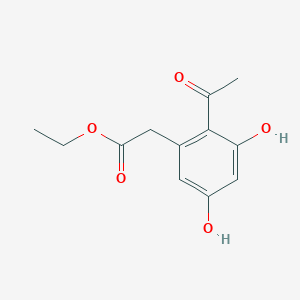

Curvulin (ethyl 2-acetyl-3,5-dihydroxyphenylacetate) is a fungal secondary metabolite first isolated from Curvularia siddiqui and later identified in Bipolaris spp. endophytes associated with aquatic macrophytes (Eichhornia azurea and E. crassipes) and Paraphoma sp. VIZR 1.46 . Structurally, it features an acetylated dihydroxyphenylacetate ester (Figure 1), confirmed via NMR and mass spectrometry . This compound exhibits weak non-selective phytotoxic activity (IC₅₀ ~8.4×10⁻⁴ M) and lacks antimicrobial or zootoxic effects . While initially unremarkable in bioassays, its co-occurrence with bioactive compounds like spirostaphylotrichins highlights ecological roles in fungal-host interactions .

准备方法

Natural Isolation and Extraction of Curvulin

This compound was initially identified in fungal species of the genus Curvularia, where it functions as a secondary metabolite. Isolation protocols typically involve solvent extraction followed by chromatographic purification:

Fungal Cultivation and Crude Extraction

Curvularia strains are cultured in nutrient-rich media under controlled conditions to maximize secondary metabolite production. Mycelial biomass is harvested, dried, and subjected to solvent extraction using polar organic solvents such as methanol, acetone, or ethyl acetate . For example, a 1:30 solvent-to-biomass ratio is employed, with agitation at room temperature for 24–72 hours . The extract is then concentrated under reduced pressure to yield a crude residue.

Chromatographic Purification

The crude extract undergoes fractionation using silica gel column chromatography. Elution with gradient mixtures of hexane-ethyl acetate or dichloromethane-methanol isolates this compound-enriched fractions. Further purification via preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) achieves >98% purity .

Table 1: Solubility and Physicochemical Properties of this compound

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes to this compound are inferred from its structure (Figure 1), which features a substituted benzene ring with acetyl, ethoxycarbonyl, and hydroxyl groups.

Retrosynthetic Analysis

The core structure suggests a polyketide origin, potentially synthesized via aldol condensation or Claisen-Schmidt reactions. Key intermediates include:

-

4-Hydroxyacetophenone : A starting material for acetyl group introduction.

-

Ethyl acetoacetate : Provides the ethoxycarbonyl moiety.

-

Oxidative coupling : To form the dihydroxybenzene framework.

Proposed Synthetic Pathway

A hypothetical synthesis involves the following steps:

-

Aldol Condensation : 4-Hydroxyacetophenone reacts with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form a β-keto ester intermediate.

-

Cyclization : Acid-catalyzed intramolecular cyclization generates the benzopyran scaffold.

-

Hydroxylation : Selective oxidation or hydroxylation introduces the phenolic hydroxyl groups.

-

Purification : Recrystallization from ethanol or acetone yields pure this compound .

Analytical Characterization

Spectroscopic Identification

-

UV-Vis : Absorption maxima at 280 nm and 320 nm, characteristic of conjugated phenolic systems.

-

FT-IR : Peaks at 3400 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C) .

-

NMR : ¹H NMR (DMSO-d₆) signals include δ 2.50 (s, 3H, acetyl), δ 4.20 (q, 2H, ethoxy), and δ 6.80–7.20 (m, aromatic protons) .

Purity Assessment

HPLC with a C18 column (acetonitrile-water gradient, 1.0 mL/min) confirms purity >98%, with a retention time of 12.5 minutes .

Applications and Research Implications

This compound’s bioactivity profile necessitates reliable preparation methods for pharmacological studies. Current limitations in synthetic yield highlight the need for:

-

Enzymatic Synthesis : Leveraging polyketide synthases from Curvularia for scalable production.

-

Metabolic Engineering : Optimizing fungal strains to overexpress this compound biosynthetic genes.

化学反应分析

曲弗林经历各种化学反应,包括:

氧化: 曲弗林可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。

还原: 还原反应可以改变曲弗林中的官能团,可能改变其活性。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 。

科学研究应用

Chemical Structure and Isolation

Curvulin is chemically characterized as ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate. Its structure has been confirmed through various spectroscopic methods, including electrospray ionization mass spectrometry and nuclear magnetic resonance .

Phytotoxic Properties

Herbicidal Potential

this compound exhibits weak phytotoxic activity, primarily affecting specific weed species. In studies, it demonstrated significant phytotoxic effects at higher concentrations (≥840 μM), causing necrotic lesions on leaves of tested plants such as Cirsium arvense and Elytrigia repens . While its herbicidal efficacy is limited compared to other metabolites like phaeosphaeride A, which showed severe necrosis at lower concentrations, this compound's role as a potential natural herbicide warrants further investigation.

Case Study: Agricultural Applications

In a study involving the extraction of this compound from Paraphoma sp., researchers assessed its phytotoxic effects on various agrarian plants. The findings indicated that while this compound is not highly effective on its own, it could be explored in combination with other compounds to enhance herbicidal activity . This approach may lead to the development of eco-friendly herbicides with reduced environmental impact.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. However, research indicates that it lacks significant antifungal and antibacterial activity against common pathogens such as Geotrichum candidum and Escherichia coli at the concentrations tested . This limitation suggests that while this compound may not serve as a direct antimicrobial agent, it could still play a role in integrated pest management strategies when used alongside more potent compounds.

Antileishmanial Activity

Recent studies have highlighted this compound's potential in treating leishmaniasis. Isolated from endophytic strains of Bipolaris, this compound was shown to possess antileishmanial activity alongside other metabolites. This discovery opens avenues for further research into this compound as a lead compound for developing new treatments against leishmaniasis, a disease caused by protozoan parasites .

Summary of Biological Activities

| Activity | Effect | Concentration Tested | Notes |

|---|---|---|---|

| Phytotoxicity | Weakly phytotoxic | ≥840 μM | Significant necrosis on specific weeds |

| Antimicrobial | Negligible activity | Various | Ineffective against common pathogens |

| Antileishmanial | Active against Leishmania spp. | Not specified | Potential for therapeutic development |

作用机制

曲弗林通过抑制微管组装发挥作用,微管组装对于细胞分裂和细胞内运输至关重要 。这种抑制会导致癌细胞的细胞周期停滞和凋亡。 此外,曲弗林的抗菌活性归因于其破坏微生物细胞膜的能力 。

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Spirostaphylotrichins R and U

Structural Features :

- Spirostaphylotrichins R (2) and U (3) are tetramic acid derivatives with a spirocyclic framework, differing in substituents at C-11, C-4, and C-3 .

- Curvulin (1) : Aromatic dihydroxyphenylacetate ester without tetramic acid moieties .

Sources : Co-isolated with this compound from Bipolaris spp. endophytes in aquatic plants .

Bioactivity :

- Antileishmanial Activity : All three compounds show moderate activity (IC₅₀: 70–84.2 µg/mL) against Leishmania spp., suggesting shared mechanisms in disrupting parasite membranes .

Phaeosphaeride A (Spirostaphylotrichin A)

Structural Features : A tetramic acid derivative with a spiro-lactam ring, distinct from this compound’s ester-based structure .

Sources : Isolated from Paraphoma sp. VIZR 1.46 and Phyllosticta spp. .

Bioactivity :

- Phytotoxicity : Causes severe necrosis at 6×10⁻³ M, far exceeding this compound’s weak effects. Synergizes with adjuvants (e.g., Hasten) for herbicidal use .

- Zootoxicity : Weakly toxic to Paramecium caudatum (40% immobility at 40 µM), unlike this compound .

Herbarumin I and Stagonolide A

Structural Features :

- Herbarumin I : Polyketide-derived phytotoxin from Phoma herbarum .

- Stagonolide A: Macrolide from Stagonospora cirsii .

Bioactivity :

- Potency: Herbarumin I (IC₅₀: 50 µM) and Stagonolide A (IC₅₀: 5 µM) are 10–100× more phytotoxic than this compound .

- Selectivity: Both target root growth, unlike this compound’s non-specific foliar effects .

This compound Acid

Structural Features : Carboxylic acid analog of this compound, lacking the ethyl ester group .

Sources : Reported in Corynespora cassiicola .

Bioactivity: Limited data, but speculated to share this compound’s phytotoxic mechanisms with altered solubility .

Comparative Data Table

Key Research Findings and Implications

Structural-Activity Relationships: Ester groups (this compound) vs. tetramic acid rings (spirostaphylotrichins) correlate with phytotoxic potency. Hydrogen bonding in tetramic acids may enhance target binding .

Ecological Roles :

- This compound and spirostaphylotrichins may act synergistically in fungal pathogens to suppress host defenses, evidenced by their co-isolation .

Herbicidal Potential: Phaeosphaeride A’s efficacy with adjuvants suggests formulation strategies to overcome this compound’s limitations .

生物活性

Curvulin is a bioactive compound derived from various species of the genus Curvularia, which are filamentous fungi known for producing a variety of secondary metabolites with significant biological activities. This article explores the biological activity of this compound, focusing on its phytotoxic, antimicrobial, and potential therapeutic effects.

1. Phytotoxic Activity

This compound has been investigated for its phytotoxic properties, particularly against agricultural weeds. Research indicates that this compound exhibits weak phytotoxic activity, requiring higher concentrations to induce notable effects.

Table 1: Phytotoxic Activity of this compound

| Plant Species | Concentration (μM) | Observed Effect |

|---|---|---|

| Cirsium arvense | ≥840 | Necrotic lesions |

| Elytrigia repens | ≥840 | Necrotic lesions |

| Amaranthus spinosus | >840 | Weak activity |

| Portulaca oleracea | >840 | Weak activity |

In a study conducted by Nwobodo et al. (2022), this compound was tested on wounded leaf segments of various weed species, resulting in necrotic lesions within 24 hours post-treatment at high concentrations . However, it was noted that the herbicidal efficacy of this compound is significantly lower compared to other metabolites like phaeosphaeride A, which caused severe necrosis at much lower concentrations .

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens. It has been found effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes, although specific pathways remain to be fully elucidated .

3. Case Studies and Research Findings

Several studies have highlighted the broader implications of this compound's biological activities:

- Study on Phytotoxicity : In a controlled experiment, this compound was applied to leaf segments of Cirsium arvense and Elytrigia repens, resulting in significant necrotic lesions at concentrations above 840 μM. This suggests potential utility in agricultural applications for weed management .

- Antimicrobial Efficacy : A study focusing on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of various pathogenic bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .

- Potential Therapeutic Applications : Although primarily studied for its phytotoxic and antimicrobial properties, there is growing interest in exploring this compound's potential in therapeutic contexts, particularly in relation to inflammatory conditions and cancer treatment. Its ability to modulate biological pathways may offer avenues for future research .

4. Conclusion

This compound is a promising bioactive compound with notable phytotoxic and antimicrobial activities. While its effectiveness varies across different applications, ongoing research is essential to fully understand its mechanisms and potential therapeutic benefits. The insights gained from studies on this compound could pave the way for innovative solutions in agriculture and medicine.

常见问题

Basic Research Questions

Q. What are the established methods for the structural elucidation of Curvulin?

Structural elucidation of this compound typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining carbon-hydrogen frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography may be employed if crystalline forms are obtainable. Researchers should cross-validate results with existing literature and ensure purity (>95%) via HPLC before characterization .

Q. How can researchers optimize the yield of this compound during microbial fermentation?

Yield optimization requires systematic variation of culture conditions (e.g., pH, temperature, agitation) and nutrient media (carbon/nitrogen ratios). Design of Experiments (DoE) methodologies, such as response surface modeling, can identify critical parameters. Post-fermentation, extractive techniques (e.g., solvent partitioning, column chromatography) should be standardized, with yields quantified via gravimetric analysis or LC-MS .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves using isotopically labeled internal standards (e.g., this compound-d₃) mitigate matrix effects. Validation should follow ICH guidelines, including assessments of linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different in vitro models?

Contradictions often arise from model-specific variables (e.g., cell line genetic backgrounds, assay endpoints). To address this:

- Conduct dose-response studies across multiple models (e.g., cancer vs. non-cancer cells).

- Use pathway-specific inhibitors/knockdowns to isolate mechanisms.

- Apply meta-analysis to identify trends in published data, adjusting for heterogeneity via random-effects models .

Q. What experimental strategies differentiate this compound’s direct cellular targets from secondary effects?

- Chemical Proteomics: Use biotinylated this compound analogs for pull-down assays followed by LC-MS/MS to identify binding partners.

- CRISPR-Cas9 Screens: Knockout candidate targets to assess loss of activity.

- Kinetic Studies: Measure time- and concentration-dependent effects to distinguish primary interactions from downstream cascades .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

Apply the Chou-Talalay combination index (CI) method:

- Test this compound with standard drugs at fixed molar ratios (e.g., 1:1, 1:2).

- Calculate CI values (CI < 1 indicates synergy) using CompuSyn software.

- Validate in vivo using xenograft models with dual-agent pharmacokinetic monitoring to rule out metabolic interactions .

Q. What statistical approaches are robust for analyzing non-linear responses in this compound toxicity assays?

Non-linear dose-response data can be modeled using four-parameter logistic curves (e.g., Hill equation). Bayesian hierarchical models account for inter-experimental variability. For threshold identification, benchmark dose (BMD) analysis is preferred over NOAEL/LOAEL due to reduced sensitivity to dose spacing .

Q. Methodological Considerations

- Data Contradictions: Always report experimental conditions in detail (e.g., cell passage number, serum batch) to enable cross-study comparisons .

- Reproducibility: Pre-register protocols on platforms like Open Science Framework (OSF) and share raw data via repositories such as Zenodo .

- Ethical Compliance: For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain institutional IACUC approval before initiating trials .

属性

IUPAC Name |

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXCFUGBPBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940619 | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19054-27-4 | |

| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。